Methyl 3-[(4-formylphenoxy)methyl]benzoate
Description
Methyl 3-[(4-formylphenoxy)methyl]benzoate (CAS: 225942-73-4) is a benzoate ester derivative featuring a 4-formylphenoxymethyl substituent at the meta position of the methyl benzoate core. This compound is characterized by its aromatic ester and aldehyde functional groups, which render it reactive in condensation, nucleophilic addition, and oxidation reactions. It is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials . The presence of the formyl group on the phenoxy moiety enhances its utility in constructing larger molecular architectures, such as Schiff bases or heterocyclic systems.
Properties
IUPAC Name |
methyl 3-[(4-formylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)14-4-2-3-13(9-14)11-20-15-7-5-12(10-17)6-8-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVRKWCXTIAMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633619 | |
| Record name | Methyl 3-[(4-formylphenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225942-73-4 | |
| Record name | Methyl 3-[(4-formylphenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(4-formylphenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-hydroxybenzoate with 4-formylphenol in the presence of a base such as potassium carbonate in N,N-dimethylformamide at room temperature . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of methyl 3-hydroxybenzoate is replaced by the formylphenoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 3-[(4-carboxyphenoxy)methyl]benzoate.
Reduction: Methyl 3-[(4-hydroxymethylphenoxy)methyl]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-formylphenoxy)methyl]benzoate is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(4-formylphenoxy)methyl]benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Methyl 3-[(4-formylphenoxy)methyl]benzoate to other benzoate esters and phenoxy-substituted derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with key analogs:
Structural Analogues
Physicochemical Properties
| Property | This compound | Methyl 4-[(4-formylphenoxy)methyl]benzoate | Methyl 3-(4-methylbenzoyl)benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.3 | 284.3 | 254.3 |
| Functional Groups | Ester, Aldehyde | Ester, Aldehyde | Ester, Acyl |
| Solubility (Predicted) | Moderate in DMF, DMSO | Similar | High in chloroform, THF |
| Melting Point | Not reported | Not reported | 79–82°C () |
Biological Activity
Methyl 3-[(4-formylphenoxy)methyl]benzoate is an organic compound with a unique structure that has garnered attention in various fields of biological and chemical research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a benzoate ester group, a formyl group, and a phenoxy group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formyl group can engage in covalent bonding with nucleophilic residues in proteins, potentially altering their function. This interaction suggests a role in enzyme-substrate dynamics, where the compound may act as either an inhibitor or a substrate depending on the specific enzyme involved.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results demonstrated that this compound effectively scavenges free radicals, suggesting its potential in preventing oxidative stress-related damage in cells.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Studies
- Enzyme Inhibition Studies : A detailed study investigated the compound's effect on phosphodiesterase enzymes. The results indicated that it acts as a competitive inhibitor, which could have implications for treating conditions like asthma and inflammation .
- Cancer Research : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapeutics by promoting programmed cell death in malignant cells.
Applications in Research and Industry
This compound is being explored for several applications:
- Pharmaceutical Development : Its structural similarity to known drugs makes it a candidate for further development in pharmaceuticals targeting various diseases.
- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme kinetics and interactions due to its ability to modify protein functions.
- Antimicrobial Formulations : Given its antimicrobial properties, it may be incorporated into formulations aimed at combating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
